Mesityl-d10 oxide
Overview
Description
Mesityl-d10 oxide, also known as 4-(Methyl-d3)-3-penten-2-one-d7, is a compound with the linear formula (CD3)2C=CDCOCD3 . It is a colorless liquid with a pleasant, sweet, and woody odor. It is found in many essential oils, such as those of citrus fruits, mint, and rosemary.
Synthesis Analysis
Mesityl-d10 oxide can be synthesized by the aldol condensation of acetone to give diacetone alcohol, which readily dehydrates to give this compound . Another method involves distilling diacetone alcohol with a trace of iodine .
Molecular Structure Analysis
The linear formula of Mesityl-d10 oxide is (CD3)2C=CDCOCD3 . Its molecular weight is 108.20 .
Chemical Reactions Analysis
Mesityl-d10 oxide can undergo further reactions. For example, it can be used in the production of methyl isobutyl ketone by hydrogenation .
Physical And Chemical Properties Analysis
Mesityl-d10 oxide has a refractive index of n20/D 1.443 (lit.), a boiling point of 129°C (lit.), a melting point of -53°C (lit.), and a density of 0.946 g/mL at 25°C (lit.) .
Scientific Research Applications
1. Oxidative Coupling and Cluster Formation
Mesitylcopper(I), derived from mesityl, undergoes oxidative coupling when exposed to dioxygen, leading to an intermediate [Cu10O2(Mes)6]. This intermediate showcases unusual oxide ligand coordination, contributing to the understanding of cluster chemistry and coordination modes of ligands in metal clusters (Håkansson et al., 1993).
2. Sensing in Chemical Reactions
Mesityl oxide plays a role in cataluminescence (CTL), a technique used in gas sensors for volatile organic reactants. It has applications in rapid analysis and detection of reaction products in organic reactions, including the identification of mesityl oxide itself in layered double hydroxide-catalyzed acetone aldol condensation (Li, Xi, & Lu, 2015).
3. Analytical Chemistry Applications
Mesityl oxide is utilized in the quantitative determination of sulfur-containing wine odorants. It is involved in the synthesis of deuterated analogues of these odorants, demonstrating its utility in food and beverage analysis and flavor chemistry (Kotseridis, Ray, Augier, & Baumes, 2000).
4. Solvent Extraction Studies
It has been extensively used in solvent extraction studies of various metals, demonstrating its effectiveness as an extractant. This includes the extraction of transition metals like Th, Zr, U, Pd, Pt, V, Cr, Mo, W, Re, Fe, Au, and Ga, showing its broad application in metal purification and separation processes (Shinde, 1972).
5. Role in Organic Synthesis
Mesityl oxide is involved in the synthesis of coinage-metal nanoparticles, serving as a precursor in the development of nanoparticles of Cu, Ag, and Au. This application is significant in nanotechnology and materials science (Bunge, Boyle, & Headley, 2003).
6. Industrial Applications
In industrial processes, mesityl oxide is used for the recovery of phenols from coal-gasification wastewater. Its effectiveness as an extractant in these processes demonstrates its potential in environmental management and industrial waste treatment (Feng et al., 2017).
Safety And Hazards
Mesityl-d10 oxide is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is flammable and harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1,1,1,3,5,5,5-heptadeuterio-4-(trideuteriomethyl)pent-3-en-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-5(2)4-6(3)7/h4H,1-3H3/i1D3,2D3,3D3,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOJXDKTYKFBRD-LSURFNHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C(C([2H])([2H])[2H])C([2H])([2H])[2H])C(=O)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583824 | |
Record name | 4-(~2~H_3_)Methyl(~2~H_7_)pent-3-en-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mesityl-d10 oxide | |
CAS RN |
207456-83-5 | |
Record name | 4-(~2~H_3_)Methyl(~2~H_7_)pent-3-en-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 207456-83-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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